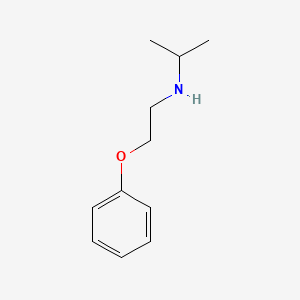

N-(2-Phenoxyethyl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenoxyethyl)propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFGRNGNOVCUFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCOC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604135 |

Source

|

| Record name | N-(2-Phenoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55247-30-8 |

Source

|

| Record name | N-(2-Phenoxyethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of N-(2-Phenoxyethyl)propan-2-amine"

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Phenoxyethyl)propan-2-amine

Introduction: The Significance of the Phenoxyethylamine Scaffold

In the landscape of medicinal chemistry and drug discovery, molecular scaffolds serve as the foundational architecture upon which therapeutic agents are built. The phenoxyethylamine scaffold, characterized by a phenyl ring linked to an amine through an oxy-ethyl bridge, is a structure of considerable interest.[1] The inclusion of an oxygen atom, compared to the related phenethylamine scaffold, alters the molecule's electronic properties, conformational flexibility, and hydrogen bonding capacity.[1] This modification allows for nuanced interactions with biological targets, making this scaffold a key component in many biologically active molecules, most notably in the class of beta-adrenergic receptor blockers (beta-blockers) that have revolutionized cardiovascular medicine.[1]

This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, this compound. We will delve into the causal logic behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Part 1: Synthesis via Reductive Amination

The synthesis of secondary amines can be approached through several pathways, including the direct N-alkylation of a primary amine with an alkyl halide. However, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts as significant byproducts. A more robust and controlled strategy is reductive amination.

Reductive amination is a powerful and reliable method for forming C-N bonds that converts a carbonyl group and an amine into a more substituted amine.[2][3] This process proceeds in a one-pot fashion, first through the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[2][4] This approach elegantly circumvents the issue of over-alkylation, making it the preferred method for generating secondary amines with high purity and yield.[2]

For the synthesis of this compound, we will react phenoxyacetaldehyde with isopropylamine. The key to the success of this one-pot reaction is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation.[2][5] It is a mild and selective reducing agent, capable of reducing the protonated iminium intermediate much faster than the initial aldehyde, thereby preventing the undesired reduction of the starting material to an alcohol.[2]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound via reductive amination.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenoxyacetaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5 mL per mmol of aldehyde).

-

Amine Addition: Add isopropylamine (1.1 eq) to the solution. If desired, a mild acid catalyst like acetic acid (0.1 eq) can be added to facilitate iminium ion formation.[2] Stir the mixture at room temperature for 20-30 minutes.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the stirring mixture. The addition may cause slight effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure this compound.

Part 2: Structural Characterization and Validation

The successful synthesis of the target compound must be confirmed through a suite of analytical techniques. Each method provides a unique piece of structural information, and together they form a self-validating system to confirm the identity and purity of the final product.

Characterization Workflow Diagram

Caption: Workflow for the structural validation of the synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic absorption is the N-H stretch of the secondary amine.

-

Protocol: A small amount of the purified product is analyzed as a thin film on a salt plate (NaCl or KBr) using an FTIR spectrometer.

-

Expected Results:

-

N-H Stretch: A single, moderately sharp absorption band is expected in the range of 3300-3500 cm⁻¹.[6][7][8] This distinguishes it from a primary amine, which would show two bands (symmetric and asymmetric stretches), and a tertiary amine, which would show none.[7][9]

-

C-H Stretches: Absorptions for sp³ C-H bonds will appear just below 3000 cm⁻¹, while sp² C-H stretches from the aromatic ring will be just above 3000 cm⁻¹.

-

C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected between 1200-1250 cm⁻¹.

-

C-N Stretch: Aliphatic amine C-N stretching vibrations are typically found in the 1020-1250 cm⁻¹ range.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

-

Expected ¹H NMR Results:

-

Aromatic Protons (Ar-H): A complex multiplet between δ 6.8-7.4 ppm, integrating to 5H.

-

Phenoxy Methylene Protons (-O-CH₂-): A triplet around δ 4.0-4.2 ppm, integrating to 2H.

-

Ethylamine Methylene Protons (-N-CH₂-): A triplet around δ 2.9-3.1 ppm, integrating to 2H.

-

Isopropyl Methine Proton (-CH-(CH₃)₂): A septet (or multiplet) around δ 2.7-2.9 ppm, integrating to 1H.

-

Amine Proton (-NH-): A broad singlet that can appear over a wide range (δ 0.5-5.0 ppm), integrating to 1H.[11] Its signal will disappear upon shaking the sample with a drop of D₂O.[6][8]

-

Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet around δ 1.0-1.2 ppm, integrating to 6H.[12]

-

-

Expected ¹³C NMR Results: The spectrum should show 8 distinct signals corresponding to the 8 unique carbon environments in the molecule (note the symmetry of the two isopropyl methyl groups and the potential equivalence of some aromatic carbons).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

-

Protocol: The sample is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Expected Results:

-

Molecular Ion Peak (M⁺): The compound has a molecular formula of C₁₁H₁₇NO and a molecular weight of approximately 179.26 g/mol .[13] A prominent peak should be observed at m/z = 179. According to the nitrogen rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target.[6][8]

-

Fragmentation Pattern: Amines characteristically undergo α-cleavage , where the C-C bond adjacent to the nitrogen atom breaks.[6][11] This would lead to the formation of a resonance-stabilized cation. Two primary α-cleavage pathways are possible, resulting in major fragment ions.

-

Summary of Characterization Data

| Technique | Feature | Expected Result | Rationale |

| IR | N-H Stretch | ~3300-3500 cm⁻¹ (1 band) | Characteristic of a secondary amine.[6][7] |

| C-O Stretch | ~1200-1250 cm⁻¹ | Aryl-alkyl ether linkage. | |

| ¹H NMR | -NH- | Broad singlet, δ 0.5-5.0 | Exchangeable proton, disappears with D₂O.[6][11] |

| -CH(CH₃)₂ | Doublet, δ 1.0-1.2, 6H | Isopropyl methyl groups split by the single methine proton. | |

| -CH(CH₃)₂ | Septet, δ 2.7-2.9, 1H | Isopropyl methine proton split by the six methyl protons. | |

| MS | Molecular Ion (M⁺) | m/z = 179 | Corresponds to C₁₁H₁₇NO; odd mass confirms nitrogen rule.[6][8] |

| Fragmentation | α-cleavage ions | Characteristic fragmentation pattern for amines.[6][11] |

Conclusion

The synthesis of this compound is efficiently achieved via a one-pot reductive amination of phenoxyacetaldehyde and isopropylamine using sodium triacetoxyborohydride. This method provides a high-yield, selective route that avoids the common pitfalls of over-alkylation associated with direct N-alkylation strategies. The identity and purity of the synthesized compound are unequivocally confirmed through a combination of IR, NMR, and mass spectrometry. The protocols and expected data outlined in this guide provide a robust framework for researchers and drug development professionals working with phenoxyethylamine scaffolds.

References

- Benchchem. (n.d.). This compound | 55247-30-8.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. Retrieved from [Link]

- Journal of the Chemical Society. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-n-propyl-N-2-phenoxyethyl amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of 1-substituted phenoxypropan-2-one.

- Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.

- Illinois State University. (2015). Infrared Spectroscopy.

-

MDPI. (n.d.). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link]

-

YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

- Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amine....

-

National Institute of Standards and Technology. (n.d.). Phenoxybenzamine - the NIST WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

-

ResearchGate. (2019, January). Mass spectrum of the amines in P2-A, P2-B, procedural blank and the.... Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

-

YouTube. (2018, May 12). Amine Synthesis Reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenoxyethanamine | C8H11NO | CID 15651. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

Sources

- 1. This compound | 55247-30-8 | Benchchem [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. fiveable.me [fiveable.me]

- 10. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. scbt.com [scbt.com]

"physicochemical properties of N-(2-Phenoxyethyl)propan-2-amine"

An In-depth Technical Guide: Physicochemical Properties of N-(2-Phenoxyethyl)propan-2-amine

Abstract This technical guide provides a comprehensive examination of the core physicochemical properties of this compound (CAS: 55247-30-8). While this compound is of interest due to its phenoxyethylamine scaffold, a structural motif prevalent in many biologically active molecules, publicly available experimental data on its specific properties is scarce. This document bridges that gap by not only summarizing its known identifiers but also by providing detailed, field-proven experimental protocols for the determination of its most critical physicochemical parameters: lipophilicity (LogP), ionization constant (pKa), and solubility. The causality behind experimental choices is explained to empower researchers in generating reliable data for applications in drug discovery, medicinal chemistry, and materials science. This guide is structured to serve as a practical handbook for scientists and development professionals, emphasizing methodology, data interpretation, and safety considerations.

Chemical Identity and Structural Context

Molecular Identification

This compound is a secondary amine featuring a phenoxy group linked by an ethyl bridge to an isopropylamine moiety. This unique combination of an aromatic ether and a secondary amine dictates its chemical behavior and physical properties.

Core Data Summary

The fundamental identifiers for this compound are summarized below. It is critical to note the absence of experimentally determined physical constants in readily accessible literature, underscoring the necessity of the protocols detailed in subsequent sections.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 55247-30-8 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO | [1][2] |

| Molecular Weight | 179.26 g/mol | [1][2] |

| SMILES | CC(C)NCCOC1=CC=CC=C1 | [2] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Requires experimental determination | - |

| LogP | Requires experimental determination | - |

Significance in Research and Development

The phenoxyethylamine scaffold is a privileged structure in medicinal chemistry.[3] It forms the backbone of numerous pharmaceuticals, most notably the class of beta-adrenergic receptor blockers (beta-blockers) used to manage cardiovascular diseases. The insertion of an oxygen atom to form the phenoxyethylamine structure, as seen in this molecule, alters the electronic properties, flexibility, and hydrogen-bonding capacity compared to a simple phenethylamine, enabling diverse interactions with biological targets.[3] Accurate characterization of the physicochemical properties of novel derivatives like this compound is the foundational step in evaluating their potential as drug candidates or advanced chemical intermediates.

Lipophilicity: Partition Coefficient (LogP)

Importance in a Scientific Context

The n-octanol/water partition coefficient (LogP) is a cornerstone of drug development, providing a quantitative measure of a compound's lipophilicity. This parameter profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A positive LogP value indicates a preference for a lipid (nonpolar) environment, like a cell membrane, while a negative value signifies higher affinity for an aqueous (polar) phase.[4][5] For oral drug candidates, a balanced LogP (typically between 0 and 5) is often sought to ensure sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.[6]

Experimental Protocol: Shake-Flask Method

This method remains the gold standard for its direct and accurate measurement of partitioning. The protocol is designed to achieve thermodynamic equilibrium, ensuring the resulting LogP value is robust and reproducible.

Materials & Equipment:

-

This compound (high purity, >98%)

-

n-Octanol (reagent grade, pre-saturated with water)

-

Purified water or phosphate buffer pH 7.4 (pre-saturated with n-octanol)

-

Separatory funnels or glass vials with PTFE-lined caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Phase Pre-saturation (Self-Validation Step): Vigorously mix equal volumes of n-octanol and the aqueous phase (water or buffer) for at least 24 hours. Allow the layers to separate completely. This critical step ensures that the change in volume of each phase upon dissolution of the analyte is negligible, preventing errors in the final concentration measurement.

-

Stock Solution Preparation: Accurately weigh the compound and prepare a stock solution in the pre-saturated aqueous phase. The concentration should be chosen to be well within the linear range of the analytical detection method.

-

Partitioning: In a separatory funnel, combine a known volume of the stock solution with an equal volume of pre-saturated n-octanol.

-

Equilibration: Seal the vessel and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the mixture at a moderate speed (e.g., 2000 x g) for 15-20 minutes to ensure a clean and complete separation of the two phases. This is superior to relying on gravity alone, as it minimizes the presence of micro-emulsions that can confound concentration measurements.

-

Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV, leveraging the phenoxy chromophore).

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to that in the aqueous phase. LogP is its base-10 logarithm.[4]

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Acidity: Ionization Constant (pKa)

Importance in a Scientific Context

The pKa value defines the strength of an acid or base. For this compound, the secondary amine is basic and will be protonated at physiological pH. The pKa of its conjugate acid determines the ratio of the charged (protonated) to uncharged (neutral) form at any given pH. This ratio is a master variable controlling aqueous solubility, membrane permeability (the charged form is generally membrane-impermeable), and the potential for ionic interactions with biological targets like receptors and enzymes.[7]

Experimental Protocol: Potentiometric Titration

This is a robust and widely used method for pKa determination. It relies on monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added incrementally.[8][9]

Materials & Equipment:

-

This compound (high purity, >98%)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Purified, degassed water (to minimize dissolved CO₂)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Constant temperature water bath

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature. This multi-point calibration is essential for accuracy across the entire pH range of the titration.

-

Sample Preparation: Accurately weigh a sample of the amine and dissolve it in a known volume of degassed water. Place the solution in a jacketed beaker connected to the water bath to maintain a constant temperature.

-

Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration.[8] This prevents atmospheric carbon dioxide from dissolving and forming carbonic acid, which would act as a competing acid and introduce significant error.

-

Titration: Begin stirring the solution gently. Add the standardized HCl titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. An automatic titrator excels here by adding smaller increments near the equivalence point.

-

Data Analysis: Plot the recorded pH values against the volume of HCl added. This will generate a sigmoidal titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point.[8] This is the point on the curve where half of the amine has been neutralized. Mathematically, it corresponds to the inflection point of the curve. This can be determined by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV). At this half-equivalence point, pH = pKa.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure suggests hazards common to secondary amines and phenoxy compounds. Based on analogous substances like 2-Phenoxyethanamine, the compound should be handled as potentially corrosive and capable of causing severe skin burns and eye damage.[10][11]

Recommended Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Avoid skin contact.[12]

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[10]

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[13]

A comprehensive risk assessment should be performed by researchers before commencing any experimental work.

Conclusion

This compound is a compound of significant interest due to its place within the valuable phenoxyethylamine structural class. This guide establishes the foundational knowledge for its scientific investigation. While published data is limited, the detailed, self-validating protocols provided for determining LogP and pKa empower researchers to generate the high-quality, reliable data essential for advancing drug discovery programs and other chemical research. The principles and methodologies outlined herein form the bedrock of a rational, data-driven approach to understanding the behavior of this and other novel chemical entities.

References

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology, 33, 133-179. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]

-

10 - SAFETY DATA SHEET. Acros Organics. [Link]

-

2-Phenoxyethanamine | C8H11NO | CID 15651. PubChem. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 55247-30-8|this compound|BLDpharm [bldpharm.com]

- 3. This compound | 55247-30-8 | Benchchem [benchchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. fishersci.com [fishersci.com]

- 11. 2-Phenoxyethanamine | C8H11NO | CID 15651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(2-Phenoxyethyl)propan-2-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

This guide outlines a comprehensive, multi-phase research program to systematically elucidate the mechanism of action for the novel compound, N-(2-Phenoxyethyl)propan-2-amine. Due to a lack of existing pharmacological data, this document proposes a scientifically-grounded, hypothetical mechanism of action centered on G-protein coupled receptors (GPCRs) of the monoaminergic system. This hypothesis is predicated on a structural analysis of the compound, which reveals key moieties—a phenoxyethylamine scaffold and an N-isopropyl group—common to known neuromodulatory agents. The proposed research plan employs a tiered approach, beginning with broad target screening, followed by detailed in-vitro characterization of ligand-receptor interactions, and culminating in an analysis of downstream signaling pathways. This guide provides not only the strategic framework but also detailed, field-proven experimental protocols and data interpretation guidelines necessary for a thorough investigation.

Introduction and Structural Rationale

This compound is a synthetic molecule featuring a core phenoxyethylamine structure with an N-isopropyl substitution. The phenethylamine backbone is a well-established pharmacophore present in a vast array of psychoactive substances and therapeutics that target the central nervous system.[1][2] Modifications to this core, such as the N-isopropyl group and the phenoxy moiety, can significantly alter receptor affinity and selectivity.[3][4]

The structural similarities to known ligands for serotonin (5-HT), adrenergic (α and β), and trace amine-associated receptors (TAARs) provide a strong rationale for investigating its potential as a modulator of these systems.[5][6][7] Specifically, the phenoxy group is found in some β-adrenergic receptor antagonists, while the N-isopropyl substitution is a feature of certain phenethylamine derivatives with varied pharmacological profiles.[6][8]

Our primary hypothesis is that this compound is a ligand for one or more monoaminergic GPCRs, with a potential preference for serotonin 5-HT2A receptors and/or the Trace Amine-Associated Receptor 1 (TAAR1). This is based on the general tendency of N-substituted phenethylamines to interact with these targets.[3][9][10]

A Phased Experimental Approach to Elucidate the Mechanism of Action

To rigorously test our hypothesis and fully characterize the pharmacological profile of this compound, we propose a three-phase experimental plan.

Phase 1: Broad Target Screening and Hit Identification

The initial step is to perform a broad screen to identify the most promising molecular targets. A comprehensive radioligand binding assay panel, such as the Psychoactive Drug Screening Program (PDSP) by the NIMH, is recommended. This will assess the binding affinity of this compound against a wide array of GPCRs, ion channels, and transporters.

Caption: A streamlined workflow for investigating downstream signaling events.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to allow for easy comparison of the compound's activity across different targets.

Table 1: Hypothetical Binding Affinities of this compound

| Receptor Target | Radioligand | Ki (nM) ± SEM |

|---|---|---|

| 5-HT2A | [3H]-Ketanserin | 15.3 ± 2.1 |

| 5-HT2C | [3H]-Mesulergine | 125.6 ± 11.8 |

| TAAR1 | [3H]-RO5256390 | 25.7 ± 3.5 |

| β2-Adrenergic | [3H]-CGP-12177 | 350.1 ± 29.4 |

| D2 Dopamine | [3H]-Spiperone | > 1000 |

Table 2: Hypothetical Functional Profile of this compound

| Receptor Target | Assay Type | Functional Response | Potency (EC50/IC50, nM) | Efficacy (% of Reference Agonist) |

|---|---|---|---|---|

| 5-HT2A | β-Arrestin | Agonist | 45.2 | 85% (vs. Serotonin) |

| TAAR1 | cAMP (Gs) | Agonist | 88.9 | 92% (vs. β-PEA) |

| β2-Adrenergic | cAMP (Gs) | Antagonist | IC50 = 410.5 | N/A |

Visualizing the Proposed Signaling Pathways

Based on the hypothetical data, this compound is a potent agonist at the 5-HT2A and TAAR1 receptors. The diagram below illustrates their primary signaling cascades.

Proposed Signaling Cascades

Caption: Hypothetical signaling pathways activated by this compound.

Conclusion

This technical guide presents a robust and systematic framework for the complete elucidation of the mechanism of action for this compound. By progressing from broad, unbiased screening to highly specific functional and signaling assays, this research plan ensures a comprehensive understanding of the compound's pharmacological profile. The detailed protocols and analytical strategies provided herein are designed to produce reliable, high-quality data suitable for advancing drug development programs. The proposed mechanism, centered on serotonergic and trace amine receptor agonism, serves as a well-founded starting point for this critical investigation.

References

-

Jatana, N., et al. (2021). Structure determination of GPCRs: Cryo-EM compared with X-ray crystallography. Biochemical Society Transactions, 49(5), 2339-2349. [Link]

-

Glennon, R. A., et al. (1982). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 25(12), 1655-1661. [Link]

-

Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102047. [Link]

-

Gether, U. (2000). Structure-activity Relationships of G Protein-Coupled Receptors. Endocrine Reviews, 21(1), 90-113. [Link]

-

Vanga, V. R., et al. (2018). Similarity- and Substructure-Based Development of β2-Adrenergic Receptor Ligands Based on Unusual Scaffolds. Molecules, 23(11), 2963. [Link]

-

Kim, K. M., et al. (2019). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 27(1), 87-94. [Link]

-

Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Wikipedia contributors. (2024). TAAR1. Wikipedia, The Free Encyclopedia. [Link]

-

Zhao, L. H., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

-

Chen, F. I., et al. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists. Journal of Medicinal Chemistry, 51(11), 3188-3200. [Link]

-

Seifert, R., & Wenzel-Seifert, K. (2002). Pharmacogenomic and structural analysis of constitutive g protein-coupled receptor activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 366(5), 381-417. [Link]

-

Li, Y., et al. (2024). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Briefings in Bioinformatics, 25(1), bbad468. [Link]

-

Zucchi, R., et al. (2006). Trace amine-associated receptors and their ligands. British Journal of Pharmacology, 149(8), 967-978. [Link]

-

Onaran, H. O., et al. (1993). Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives. Arzneimittelforschung, 43(10), 1056-1059. [Link]

-

Kim, K. M., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(2), 176-184. [Link]

-

Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1283625. [Link]

-

Zhang, Y., et al. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. International Journal of Molecular Sciences, 25(5), 2795. [Link]

-

Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

GYSS. (2023). Brian Kobilka at GYSS 2023 – Structural insights into G protein coupled receptor activation. [Link]

-

Patel, D. S., et al. (2023). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. [Link]

-

Iacovelli, F., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(22), 7906. [Link]

-

ResearchGate. (2024). What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. [Link]

-

Sexton, P. (2021). Using cryo-EM to interrogate the structure and dynamics of GPCRs. YouTube. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

PubChem. (n.d.). N-Isopropyl-N-phenethylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. [Link]

-

ResearchGate. (n.d.). Examples of β2-adrenergic receptor (β2AR) orthosteric ligands with similar structures but possess different activities. [Link]

-

Chambers, J. J., et al. (2008). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry, 51(18), 5852-5856. [Link]

-

National Center for Biotechnology Information. (n.d.). TAAR1 trace amine associated receptor 1 [Homo sapiens (human)]. Gene. [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

-

Saleh, N., et al. (2020). Understanding Ligand Binding to G-Protein Coupled Receptors Using Multiscale Simulations. Frontiers in Molecular Biosciences, 7, 133. [Link]

-

Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. [Link]

-

ResearchGate. (n.d.). Structural comparison of TAAR1 with other aminergic receptors. [Link]

-

Revvity. (2024). How to run a cAMP HTRF assay. YouTube. [Link]

-

Kim, K. M., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central. [Link]

-

Kolb, P., et al. (2009). Structure-based discovery of beta2-adrenergic receptor ligands. Proceedings of the National Academy of Sciences of the United States of America, 106(16), 6843-6848. [Link]

-

Glennon, R. A., et al. (1982). Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry, 25(12), 1655-1661. [Link]

-

Patel, D. S., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. bioRxiv. [Link]

-

Chen, Y., et al. (2019). Fragment-Based Computational Method for Designing GPCR Ligands. Journal of Chemical Information and Modeling, 59(11), 4823-4832. [Link]

-

ResearchGate. (n.d.). Chemical structure of some endogenous and synthetic TAAR1 ligands. [Link]

-

Sadybekov, A. A., & Katritch, V. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2514, 219-236. [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and beta 1-, beta 2-adrenergic receptor binding studies of 4-acylamino-substituted phenoxypropanolamine and 5-acylamino-substituted naphthyloxypropanolamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Similarity- and Substructure-Based Development of β2-Adrenergic Receptor Ligands Based on Unusual Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TAAR1 trace amine associated receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of N-Isopropyl-2-phenoxyethylamine Analogs

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of novel N-isopropyl-2-phenoxyethylamine analogs, a chemical class with significant potential for modulating monoaminergic systems. As the precise pharmacological profile of these compounds is highly dependent on subtle structural modifications, a rigorous and systematic in vitro evaluation is paramount for identifying promising lead candidates and elucidating their mechanisms of action. This document details the essential experimental workflows, from initial receptor binding screens to functional activity assessments and transporter interaction studies. Authored from the perspective of a senior application scientist, this guide emphasizes the rationale behind methodological choices, data interpretation, and the integration of findings to build a robust structure-activity relationship (SAR) profile. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive or neurotherapeutic agents.

Introduction

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of synthetic psychoactive compounds.[1] The N-isopropyl-2-phenoxyethylamine backbone represents a specific subclass that offers a rich canvas for chemical modification, potentially yielding ligands with tailored affinities and functional activities at key central nervous system (CNS) targets. These targets primarily include G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, and neurotransmitter transporters like the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3]

Subtle alterations to the aromatic ring, the phenoxy linkage, or the N-isopropyl group can dramatically shift a compound's pharmacological profile from a potent receptor agonist to an antagonist or a selective transporter inhibitor.[4][5] Therefore, a multi-tiered in vitro screening cascade is essential to comprehensively characterize these analogs. This guide outlines a logical progression of assays designed to build a detailed pharmacological dossier for each compound, ensuring that experimental choices are mechanistically driven and that the resulting data is robust and interpretable.

Part 1: Primary Screening: Receptor Binding Affinity

The initial step in characterizing any new analog is to determine its binding affinity (Kᵢ) at a panel of relevant CNS targets. This provides a quantitative measure of the physical interaction between the compound and the receptor protein. A competitive radioligand binding assay is the gold-standard method for this purpose.

Principle of Competitive Radioligand Binding

This assay measures the ability of a test compound (the "competitor") to displace a known high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This value is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Experimental Protocol: Radioligand Binding Assay (Example: 5-HT₂A Receptor)

-

Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human 5-HT₂A receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, combine in order:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Test compound at 10-12 serial dilutions (e.g., from 100 µM to 1 pM).

-

Radioligand (e.g., [³H]-Ketanserin for 5-HT₂A) at a concentration near its Kₔ value.

-

Cell membrane preparation (e.g., 10-20 µg protein per well).

-

-

Include control wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive 5-HT₂A ligand, e.g., 10 µM Mianserin).

-

-

Incubation & Termination:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes with bound radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection & Analysis:

-

Dry the filter mat and place it in a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Data Presentation: Binding Affinity Profile

The binding affinities of a series of N-isopropyl-2-phenoxyethylamine analogs should be summarized in a clear, tabular format for easy comparison.

| Compound ID | R¹ Substitution | R² Substitution | 5-HT₂A Kᵢ (nM) | D₂ Kᵢ (nM) | TAAR1 Kᵢ (nM) |

| J-101 | H | H | 150 | 850 | 45 |

| J-102 | 4-Methoxy | H | 25 | 1200 | 60 |

| J-103 | H | 3-Fluoro | 180 | 750 | 35 |

| J-104 | 4-Methoxy | 3-Fluoro | 30 | 1500 | 50 |

Table 1: Illustrative binding affinity data for a hypothetical series of analogs. Lower Kᵢ values indicate higher affinity.

Workflow Visualization

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Functional Activity Assessment

While binding affinity is crucial, it does not reveal the functional consequence of that binding. An analog could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). Functional assays are therefore essential to determine the efficacy of the compounds.

Principle of G-Protein Coupled Receptor (GPCR) Functional Assays

Most serotonin and dopamine receptors are GPCRs that, upon activation, trigger intracellular second messenger signaling cascades. By measuring the levels of these second messengers, we can quantify the functional activity of a test compound. Common assays include:

-

cAMP Accumulation Assays: For Gₛ-coupled (stimulatory) or Gᵢ-coupled (inhibitory) receptors.

-

Calcium Flux Assays: For Gᵩ-coupled receptors, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[6]

Experimental Protocol: cAMP Accumulation Assay (HTRF)

This protocol describes a method for measuring cAMP changes in response to ligand binding at a Gᵢ-coupled receptor, where agonist activation leads to a decrease in cAMP levels.

-

Cell Preparation:

-

Use a cell line stably co-expressing the target receptor (e.g., D₂ receptor) and a biosensor system (e.g., based on HTRF - Homogeneous Time-Resolved Fluorescence).

-

Seed the cells in a 96- or 384-well plate and culture overnight.

-

-

Assay Procedure:

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Add the test compound across a range of concentrations.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Lysis and Detection:

-

Lyse the cells and add the HTRF detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore).

-

In the absence of cellular cAMP, the antibody binds the labeled cAMP analog, bringing the donor and acceptor into close proximity and generating a high HTRF signal.

-

Cellular cAMP produced during the assay competes with the labeled cAMP for antibody binding, separating the donor and acceptor and causing a decrease in the HTRF signal.

-

Incubate for 60 minutes at room temperature.

-

-

Data Analysis:

-

Read the plate on an HTRF-compatible microplate reader.

-

The signal is inversely proportional to the amount of cAMP produced.

-

Plot the HTRF signal against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀ for agonists, IC₅₀ for antagonists/inverse agonists) and efficacy (Eₘₐₓ).

-

Data Presentation: Functional Potency and Efficacy

| Compound ID | Functional Mode | Potency (EC₅₀/IC₅₀, nM) | Efficacy (% of Control Agonist) |

| J-101 | Partial Agonist | 85 | 65% |

| J-102 | Full Agonist | 15 | 98% |

| J-103 | Antagonist | 250 (IC₅₀) | N/A |

| J-104 | Full Agonist | 18 | 102% |

Table 2: Illustrative functional data for a hypothetical series of analogs at a target receptor.

Signaling Pathway Visualization

Caption: Inhibitory Gᵢ-protein signaling pathway via Adenylyl Cyclase.

Part 3: Monoamine Transporter Inhibition

Many phenethylamines interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft.[3][7] Inhibition of these transporters increases the extracellular concentration of neurotransmitters. Assessing the activity of analogs at DAT, SERT, and NET is therefore a critical component of their pharmacological profiling.

Principle of Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter substrate into cells engineered to express a specific transporter.

Experimental Protocol: [³H]-Dopamine Uptake Inhibition Assay

-

Cell Culture:

-

Culture HEK-293 cells stably expressing the human dopamine transporter (hDAT).[7]

-

Seed the cells into a 24- or 96-well plate and allow them to form a confluent monolayer.

-

-

Uptake Assay:

-

Wash the cells with pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[7]

-

Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes at 37°C.[7]

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine (e.g., 20 nM).[7]

-

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.[7]

-

-

Termination and Lysis:

-

Detection and Analysis:

-

Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.

-

Determine non-specific uptake in parallel wells containing a high concentration of a potent DAT inhibitor (e.g., GBR-12909 or Nomifensine).

-

Calculate the percentage of specific uptake inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Data Presentation: Transporter Inhibition Profile

| Compound ID | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |

| J-101 | 450 | >10,000 | 1200 |

| J-102 | 600 | >10,000 | 1500 |

| J-103 | 380 | >10,000 | 950 |

| J-104 | 550 | >10,000 | 1300 |

Table 3: Illustrative monoamine transporter inhibition data for a hypothetical series of analogs.

Part 4: Structure-Activity Relationship (SAR) Synthesis

The ultimate goal of this in vitro cascade is to synthesize the data into a coherent Structure-Activity Relationship (SAR). This involves correlating specific structural modifications with changes in binding affinity, functional activity, and transporter inhibition.

Analysis and Interpretation

-

Effect of 4-Methoxy Substitution (J-101 vs. J-102): Adding a methoxy group at the R¹ position significantly increases affinity and agonist potency at the 5-HT₂A receptor. This suggests a favorable interaction, possibly a hydrogen bond or a beneficial steric fit, within the 5-HT₂A binding pocket. This modification has a negligible or slightly negative effect on D₂ and TAAR1 binding and does not induce significant transporter inhibition.

-

Effect of 3-Fluoro Substitution (J-101 vs. J-103): Adding a fluorine atom at the R² position does not significantly alter 5-HT₂A affinity but appears to abolish agonist activity, converting the ligand into an antagonist. This common "functional switch" may be due to an altered binding pose that prevents the conformational change required for receptor activation.

-

Combined Effects (J-104): The combination of both a 4-methoxy and a 3-fluoro group results in a compound that retains high 5-HT₂A affinity and full agonist activity, suggesting the positive effect of the 4-methoxy group can overcome the antagonistic switch induced by the 3-fluoro group alone.

These insights are critical for guiding the next round of analog synthesis. For instance, one might explore other substituents at the 4-position to optimize 5-HT₂A agonism or investigate different halogen substitutions at the 3-position to further probe the switch from agonism to antagonism.

SAR Visualization

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

A Technical Guide to the Scientific Investigation of N-(2-Phenoxyethyl)propan-2-amine: A Novel Research Chemical

Executive Summary

N-(2-Phenoxyethyl)propan-2-amine is a secondary amine featuring a phenoxyethylamine scaffold, a structural motif present in numerous biologically active compounds, including beta-adrenergic receptor blockers.[1] Despite its intriguing structure, which suggests potential interactions with various neuroreceptors, public domain research on its synthesis, pharmacology, and toxicology is currently non-existent. This guide serves as a comprehensive technical roadmap for researchers and drug development professionals. It is designed not as a rigid protocol, but as a logical, hypothesis-driven framework for the complete chemical and pharmacological characterization of this novel research chemical. We will proceed from foundational synthesis and analytical validation to in-depth in vitro profiling and preliminary in vivo evaluation, with a focus on explaining the causal reasoning behind each experimental choice to ensure a self-validating and scientifically rigorous investigation.

Part 1: Chemical Foundation: Synthesis and Characterization

The initial and most critical phase in evaluating a novel chemical is to establish a reliable synthetic route and confirm the unequivocal identity and purity of the resulting compound. Without this foundation, all subsequent biological data is rendered unreliable.

Physicochemical Properties & Structural Context

This compound is a secondary amine, a class of organic compounds that can exhibit significant hydrogen bonding, influencing properties like boiling point and solubility.[2] Its core structure, the phenoxyethylamine scaffold, is a recognized pharmacophore that imparts specific electronic and conformational properties distinct from the more common 2-phenethylamine scaffold, primarily through the introduction of an ether oxygen atom.[1] This modification can alter flexibility and hydrogen bonding capacity, potentially leading to unique interactions with biological targets.

| Property | Value | Source |

| CAS Number | 55247-30-8 | [3][4] |

| Molecular Formula | C₁₁H₁₇NO | [3] |

| Molecular Weight | 179.26 g/mol | [3] |

| Structure | CC(C)NCCOC₁=CC=CC=C₁ | [4] |

| Predicted LogP | ~2.3-2.8 | (Estimated) |

| Predicted pKa | ~9.5-10.5 (Amine) | (Estimated) |

Proposed Synthetic Route: N-Alkylation

A logical and well-documented approach for synthesizing secondary amines of this type is through the N-alkylation of a primary amine with a suitable alkyl halide.[1] A documented synthesis for the closely related analog, N-n-propyl-N-2-phenoxyethylamine, provides a robust template for our target molecule.[5] The proposed reaction involves the nucleophilic substitution of the chlorine atom in 2-phenoxyethyl chloride by isopropylamine.

Reaction: 2-Phenoxyethyl chloride + Isopropylamine → this compound

The causality here is straightforward: the lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. A base (excess isopropylamine or a non-nucleophilic base like triethylamine) is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Elevated temperature and pressure are used to increase the reaction rate between the sterically hindered secondary amine and the alkyl chloride.[5]

Detailed Protocol: Synthesis and Purification

Objective: To synthesize and purify this compound with >98% purity.

Materials:

-

2-Phenoxyethyl chloride

-

Isopropylamine

-

Ethanol (anhydrous)

-

Water (deionized)

-

Sodium hydroxide (NaOH) solution (e.g., 2M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in isopropanol

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 2-phenoxyethyl chloride (1.0 eq), isopropylamine (3.0 eq), and a 1:1 mixture of ethanol and water.

-

Rationale: Excess isopropylamine serves as both the reactant and a base to quench the HCl byproduct. The ethanol/water solvent system ensures solubility for both the organic starting material and the amine salt.

-

-

Reaction Execution: Seal the vessel and heat to 100-110 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.

-

Workup & Extraction:

-

Cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Add 2M NaOH solution to basify the mixture (pH > 12). This deprotonates the amine salt, rendering the free amine product soluble in organic solvents.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude freebase oil.

-

For final purification, the product can be distilled under vacuum or converted to its hydrochloride salt for crystallization. To form the salt, dissolve the freebase in a minimal amount of isopropanol and add a solution of HCl in isopropanol dropwise until precipitation is complete. The resulting solid can be collected by filtration and washed with cold ether.

-

Visualization: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Validation

The identity and purity of the final compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected proton and carbon signals, their integrations, and coupling patterns.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) will confirm the molecular weight of the compound and provide an initial assessment of purity.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) will be used to determine the final purity of the compound, which should be >98% for use in biological assays.[7]

Part 2: In Vitro Pharmacological Evaluation

With a validated pure compound, the next step is to determine its biological activity. The strategy is to move from broad, hypothesis-driven screening to more specific functional characterization.

Hypothesis-Driven Target Selection

The molecule's structure guides the selection of primary biological targets. The phenethylamine substructure is a well-known feature of compounds that interact with monoaminergic systems. The isopropylamine group is common in beta-blockers. Therefore, a primary screening panel should include:

-

Serotonergic Receptors: Particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂₋), which are common targets for psychoactive phenethylamines.[8]

-

Adrenergic Receptors: Both α- and β-adrenergic subtypes, given the structural similarities to aryloxypropanolamine beta-blockers.[1][9]

-

Dopaminergic Receptors: The D₁, D₂, and D₃ subtypes are key targets for many centrally-acting compounds.

-

Monoamine Transporters: The serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters to assess potential reuptake inhibition.

-

Trace Amine-Associated Receptor 1 (TAAR1): This receptor is activated by many endogenous and synthetic amines and is implicated in the modulation of monoaminergic systems.[10]

Visualization: In Vitro Evaluation Workflow

Caption: A workflow for the in vitro pharmacological characterization of a novel compound.

Protocol: Broad Panel Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of key neuroreceptors.

Methodology: This protocol describes a generic competitive radioligand binding assay. Specific components (radioligand, cell membranes, buffer composition) must be optimized for each target.

Procedure:

-

Preparation: Prepare a series of dilutions of the test compound (this compound) in assay buffer, typically from 100 µM down to 10 pM.

-

Assay Plate Setup: In a 96-well plate, add:

-

Cell membranes expressing the receptor of interest.

-

A fixed concentration of a specific radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ).

-

The diluted test compound.

-

Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known unlabeled ligand).

-

-

Incubation: Incubate the plates at a specified temperature for a set time to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Detection: Wash the filters, dry them, and measure the radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Use non-linear regression analysis (e.g., using Prism software) to fit the data to a one-site competition model and determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Self-Validation: The assay is validated by the inclusion of a known reference compound, which should yield a Ki value consistent with published literature.

-

Protocol: Cell-Based Functional Assays

Objective: For any target where the compound shows significant binding (e.g., Ki < 1 µM), determine its functional activity (agonist, antagonist, etc.).

Methodology: The choice of assay depends on the receptor's signaling pathway.

-

For Gq-coupled receptors (e.g., 5-HT₂ₐ): A calcium mobilization assay using a fluorescent calcium indicator (e.g., Fluo-4 AM) is appropriate.

-

For Gs/Gi-coupled receptors (e.g., β-adrenergic, D₂): A cAMP accumulation assay (e.g., HTRF or LANCE) is the standard method.

Generic Agonist Mode Protocol (Calcium Mobilization):

-

Cell Culture: Plate cells stably expressing the target receptor in a 96-well plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add varying concentrations of this compound and measure the fluorescence intensity over time.

-

Data Analysis: Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy).

-

Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist for the receptor. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Protocol: Preliminary In Vitro Metabolism

Objective: To assess the metabolic stability and identify the primary metabolic pathways of the compound.

Methodology: Incubate the compound with human liver microsomes (HLMs), which contain a high concentration of cytochrome P450 enzymes responsible for Phase I metabolism.[11][12]

Procedure:

-

Incubation: In a microcentrifuge tube, combine a buffered solution (pH 7.4), the test compound (at a low concentration, e.g., 1 µM), and HLMs.

-

Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

Analysis: Analyze the samples using LC-MS/MS.

-

Stability Assessment: Quantify the amount of parent compound remaining at each time point to calculate the in vitro half-life (t₁/₂).

-

Metabolite Identification: Search the LC-MS/MS data for potential metabolites based on expected biotransformations (e.g., hydroxylation, N-dealkylation, O-dealkylation).[12][13]

-

Part 3: In Vivo Characterization in Animal Models

The transition from in vitro to in vivo studies is a critical step that should only be undertaken if the in vitro data shows a promising and sufficiently potent pharmacological profile.[14][15] All animal studies must be designed to yield maximal data with minimal animal use and adhere to strict ethical guidelines.

Rationale and Experimental Design

The primary goals of initial in vivo studies are to understand the compound's pharmacokinetics (PK)—what the body does to the drug—and its pharmacodynamics (PD)—what the drug does to the body.[16]

Visualization: In Vivo Decision Workflow

Sources

- 1. This compound | 55247-30-8 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scbt.com [scbt.com]

- 4. 55247-30-8|this compound|BLDpharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism and activation of the pancreatic carcinogen N-nitrosobis(2-oxopropyl)amine by isolated hepatocytes and pancreatic cells of the Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. criver.com [criver.com]

An In-depth Technical Guide to the Solubility of N-(2-Phenoxyethyl)propan-2-amine in Laboratory Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(2-Phenoxyethyl)propan-2-amine, a compound of interest in pharmaceutical research and organic synthesis. The document outlines the theoretical principles governing solubility, presents a systematic approach for experimental solubility determination, and provides detailed, field-proven protocols for both qualitative and quantitative assessment. By integrating theoretical insights with practical methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to effectively utilize this compound in various solvent systems.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound, with the chemical formula C₁₁H₁₇NO, is a secondary amine featuring both aromatic and aliphatic moieties.[1][2] Its molecular structure, comprising a phenoxy group linked to an ethylamine backbone with an isopropyl substituent on the nitrogen, dictates its physicochemical properties and, consequently, its solubility behavior.

A foundational principle in solubility is the concept of "like dissolves like," which suggests that substances with similar polarities tend to be miscible.[3] this compound possesses a moderate polarity. The phenoxy group and the secondary amine are capable of hydrogen bonding, contributing to its potential solubility in protic solvents. The presence of the nonpolar phenyl ring and the aliphatic isopropyl group, however, introduces hydrophobic character, suggesting solubility in nonpolar organic solvents as well.[4]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Appearance | Liquid (predicted) | General knowledge |

| Boiling Point | Not readily available | |

| pKa (predicted) | ~9-10 (amine) | General knowledge |

Understanding these properties is the first step in predicting and experimentally verifying the solubility of this compound across a spectrum of laboratory solvents.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a solute in a solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of the system (ΔG = ΔH - TΔS).

-

Enthalpy of Solution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. If the energy released from solute-solvent interactions is greater than the energy required to break the initial interactions, the process is exothermic (negative ΔH) and energetically favorable.

-

Entropy of Solution (ΔS): Dissolution generally leads to an increase in the randomness or disorder of the system, resulting in a positive entropy change (ΔS), which favors the dissolution process.

The interplay of these factors determines the extent to which a solute will dissolve in a given solvent.

Experimental Determination of Solubility: A Multi-faceted Approach

A comprehensive understanding of a compound's solubility requires both qualitative and quantitative assessment. The following sections detail robust protocols for determining the solubility of this compound.

Qualitative Solubility Assessment: A Rapid Screening Method

This initial screening provides a rapid, semi-quantitative estimation of solubility in various solvents. The principle is based on visual observation of dissolution.[5][6]

Experimental Protocol:

-

Preparation: Dispense 1 mL of each selected solvent into separate, clearly labeled glass vials.

-

Analyte Addition: To each vial, add a pre-weighed amount (e.g., 10 mg) of this compound.

-

Mixing: Cap the vials and vortex for 60 seconds at room temperature.

-

Observation: Visually inspect each vial for the presence of undissolved material.

-

Classification: Classify the solubility based on the following criteria:

-

Freely Soluble: No visible undissolved solid.

-

Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Slightly Soluble: Only a small amount of the solid appears to have dissolved.

-

Insoluble: No apparent dissolution of the solid.

-

Illustrative Qualitative Solubility Data:

| Solvent | Solvent Type | Predicted Solubility |

| Water | Polar Protic | Slightly Soluble |